molecular formula C14H16N2O5 B176783 Monatin CAS No. 146142-94-1

Monatin

Cat. No. B176783
M. Wt: 292.29 g/mol
InChI Key: RMLYXMMBIZLGAQ-HZMBPMFUSA-N
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Description

Monatin, also known as arruva, is a naturally occurring, high-intensity sweetener isolated from the plant Sclerochiton ilicifolius, found in the Transvaal region of South Africa . It contains no carbohydrate or sugar, and nearly no food energy, unlike sucrose or other nutritive sweeteners . Monatin is an indole derivative and, upon degradation, smells like feces . It is 3000 times sweeter than sugar .


Synthesis Analysis

Monatin comprises four stereoisomers due to its two asymmetric centers at C2 and C4 . A synthetic method was developed by modifying a possible biosynthetic pathway, i.e., a cross-aldol reaction and subsequent transamination . The key intermediate, 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid, was obtained via the cross-aldol reaction of pyruvic acid and indole-3-pyruvic acid . Subsequently, the carbonyl group was converted to a hydroxyimino group through reaction with hydroxylamine and then to an amino group via hydrogenation to produce monatin .


Molecular Structure Analysis

Monatin is a naturally occurring, sweet amino acid comprising four stereoisomers due to its two asymmetric centers at C2 and C4 . The isomer that displayed the most intense sweetness was the (2R,4R)-isomer, as determined by single crystal X-ray structure analysis of the monatin potassium salt .


Chemical Reactions Analysis

The synthesis of Monatin involves a series of chemical reactions. The key intermediate, 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid, was obtained via the cross-aldol reaction of pyruvic acid and indole-3-pyruvic acid . Subsequently, the carbonyl group was converted to a hydroxyimino group through reaction with hydroxylamine and then to an amino group via hydrogenation to produce monatin .


Physical And Chemical Properties Analysis

Monatin has the chemical formula C14H16N2O5 and a molecular weight of 292.29 g/mol . It has a boiling point of 656.4 ± 55.0 °C at a pressure of 760 Torr and a density of 1.525 ± 0.06 g/cm3 at 20 °C and 760 Torr . Monatin is 2700–3100 times sweeter than sucrose .

Scientific Research Applications

Synthesis and Characterization

  • Diastereoselective Formation : Monatin, a potent sweetening agent, has been synthesized through a diastereoselective formation of a quaternary center in a pyroglutamate derivative. This process is crucial for biological studies on the interactions of such sweetening substances with taste receptors (Oliveira & Coelho, 2001).
  • Chemo-Biocatalytic Route : A method for the large-scale production of enantiopure 2S,4S-monatin and 2R,4R-monatin from indole was developed, using a chemo-biocatalytic approach. This process includes a cycloaddition reaction and a nickel-catalysed reduction (Rousseau et al., 2011).

Sweetness Properties

  • Sweetness Concentration-Response : The sweetness concentration-response of R,R-monatin was analyzed in room-temperature water. The results helped in understanding the potency of R,R-monatin as a sweetener, which is among the most potent naturally occurring substances (Fry et al., 2012).
  • Characteristics of Stereoisomers : All four stereoisomers of monatin exhibit a sweet taste, with the (2R,4R)-isomer being the most intense. This was established through the synthesis and characterization of the four stereoisomers (Amino et al., 2016).

Photostability and Degradation

  • Photostability Study : A study on the photodegradation of monatin in a model beverage system revealed several degradation products. The study proposed a photodegradation pathway for monatin, which is important for its application in food and beverages (Upreti et al., 2012).

Future Directions

Monatin is not yet used as a food additive, but companies like Cargill and PepsiCo see that as a possibility in the future . Like stevia-derived rebiana, Monatin was first identified in a plant and can be synthesized more efficiently in a factory . It is about 3000 times sweeter than sugar and supposedly does not have the unpleasant aftertaste that most current stevia extracts have . Monatin has undergone only rudimentary safety testing .

properties

IUPAC Name

(2S,4S)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLYXMMBIZLGAQ-HZMBPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432020
Record name Monatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monatin

CAS RN

146142-94-1
Record name Monatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146142-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monatin, (2S,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL342VQ3GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

0.13 g (0.38 mmol) of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt was dissolved in 5 ml of aqueous 28% ammonia, to which 0.09 g of 5% rhodium carbon was added, for reaction at ambient temperature and a hydrogen pressure of 7.5 atmospheres. 14 hours later, the catalyst was filtered off, and the resulting solution was concentrated to dryness, to obtain a mixture of 0.075 g (0.23 mmol) of the ammonium salt of (2S, 4S)/(2R, 4R)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin) and 0.036 g (0.11 mmol) of the ammonium salt of (2S, 4R)/(2R, 4S)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin).
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
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0.13 g
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ammonium salt
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2S
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Reaction Step Three
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2S
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Synthesis routes and methods II

Procedure details

0.13 g (0.38 mmol) of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt was dissolved in 5 ml of aqueous 28% ammonia, to which 0.09 g of 5% rhodium carbon was added, for reaction at ambient temperature and a hydrogen pressure of 7.5 atmospheres. 14 hours later, the catalyst was filtered off, and the resulting solution was concentrated to dryness, to obtain a mixture of 0.075 g (0.23 mmol) of the ammonium salt of (2S,4S)/(2R,4R)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin) and 0.036 g (0.11 mmol) of the ammonium salt of (2S,4R)/(2R,4S)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin).
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
catalyst
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ammonium salt
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ammonium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
382
Citations
Y Amino, S Kawahara, K Mori, K Hirasawa… - Chemical and …, 2016 - jstage.jst.go.jp
… evaluate monatin stereoisomers, when we began our study, to the best of knowledge there were no reports regarding a large-scale synthetic method of monatin. Homologs of monatin (γ…
Number of citations: 10 www.jstage.jst.go.jp
A Bassoli, G Borgonovo, G Busnelli, G Morini… - 2005 - Wiley Online Library
The sweet natural compound monatin 1 has two stereogenic centres and the (2S,4S) absolute configuration has been attributed to the natural isomer. We obtained all four …
R Vleggaar, LGJ Ackerman, PS Steyn - Journal of the Chemical …, 1992 - pubs.rsc.org
… aqueous solution of monatin salt with acetic acid followed by the addition of ethanol gave the free acid of monatin 1 as … The UV spectrum of monatin was typical of an indole and had E., …
Number of citations: 77 pubs.rsc.org
JC Fry, N Yurttas, KL Biermann… - Journal of food …, 2012 - Wiley Online Library
… R,R‐monatin has a potency above 3000 at 5% sucrose equivalent… Monatin is a naturally occurring, zero‐calorie, high‐potency sweetener. We have measured the sweetness of monatin …
Number of citations: 28 ift.onlinelibrary.wiley.com
K Nakamura, TJ Baker, M Goodman - Organic Letters, 2000 - ACS Publications
… The syntheses of racemates and an analogue of Monatin have been reported. In this Letter, we report the synthesis of optically pure Monatin (1). For this undertaking, we utilized the …
Number of citations: 56 pubs.acs.org
DDJ Oliveira, F Coelho - Tetrahedron Letters, 2001 - elibrary.ru
… Formal synthesis of Monatin … In this communication we describe a highly diastereoselective formation of a quaternary center present in the structure of Monatin, a potent sweetening agent …
Number of citations: 36 elibrary.ru
A Bassoli, G Borgonovo, G Busnelli, G Morini, L Merlini - 2005 - Wiley Online Library
… It was particularly surprising that the sweetest monatin isomer is not … –activity relationships for monatin and its stereoisomers in … We applied this method to monatin and synthesized some …
CW Holzapfel, K Bischofberger… - Synthetic Communications, 1994 - Taylor & Francis
… of monatin, we required a simple method for the preparation of the racemate of monatin for … We now report the synthesis of racemic monatin using a (2+3) cycloaddition as the key step. …
Number of citations: 47 www.tandfonline.com
Y Amino - Chemical and Pharmaceutical Bulletin, 2016 - jstage.jst.go.jp
… then easily converted into the linear form of monatin. Monatin is a naturally occurring amino acid … Monatin has four stereoisomers because of its two asymmetric centers at C2 and C4. …
Number of citations: 4 www.jstage.jst.go.jp
D de Jesus Oliveira, F Coelho - Tetrahedron Letters, 2001 - Elsevier
… center present in the structure of Monatin, a potent sweetening agent isolated from … Monatin, a potent sweetening agent isolated from natural sources. The total synthesis of a Monatin …
Number of citations: 6 www.sciencedirect.com

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